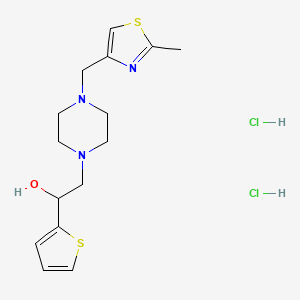

2-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol dihydrochloride

Description

Properties

IUPAC Name |

2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-thiophen-2-ylethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS2.2ClH/c1-12-16-13(11-21-12)9-17-4-6-18(7-5-17)10-14(19)15-3-2-8-20-15;;/h2-3,8,11,14,19H,4-7,9-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPBHQGXFYVVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structural components, particularly the thiazole and thiophene rings, contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 396.4 g/mol. The structure includes a piperazine ring, a methylthiazole moiety, and a thiophene group, which are known for their roles in biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃Cl₂N₃OS₂ |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 1421529-94-3 |

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that thiazole and piperazine derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to 2-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol dihydrochloride have demonstrated moderate to good efficacy against both Gram-positive and Gram-negative bacteria .

Case Study:

In one study, derivatives were synthesized and tested for antimicrobial activity using the disk diffusion method. Results indicated that many compounds exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

2. Anticancer Activity

Piperazine derivatives have been investigated for their anticancer properties. The compound under discussion has shown cytotoxic effects on various cancer cell lines, indicating its potential as an antitumor agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways .

Research Findings:

A study highlighted that thiazole derivatives possess the ability to inhibit cell proliferation in cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

3. Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research indicates that thiazole-containing compounds can interact with neurotransmitter systems, possibly providing protective effects against neurodegenerative diseases .

Example:

In vitro assays have demonstrated that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thereby suggesting their role in cognitive enhancement and neuroprotection .

The biological activities of 2-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol dihydrochloride likely stem from its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes such as AChE and other targets involved in cellular signaling pathways.

- Cell Cycle Modulation: It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with other similar piperazine derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| 2-(4-Methylpiperazin-1-yl)ethanone | Moderate | Low | None |

| 1-(4-(2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone | High | Moderate | Potential |

| 2-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol dihydrochloride | High | High | High |

Scientific Research Applications

Therapeutic Applications

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. Studies have shown that derivatives containing thiazole and piperazine structures often display potent activity against various bacterial strains. For instance, related compounds have been synthesized and evaluated for their efficacy against resistant bacterial strains, suggesting that the thiazole-piperazine combination enhances antimicrobial effectiveness .

- Central Nervous System Disorders : There is emerging evidence indicating that compounds with similar structural motifs may be beneficial in treating CNS disorders such as Alzheimer's disease and other forms of dementia. The inhibition of specific enzymes involved in neurodegeneration is a potential mechanism of action .

- Metabolic Disorders : The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of metabolic syndrome, including type 2 diabetes and obesity. Compounds with similar frameworks have been noted for their ability to modulate metabolic pathways effectively .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing various thiazole-piperazine derivatives demonstrated that specific modifications to the structure could enhance antimicrobial activity significantly. These compounds were tested against both Gram-positive and Gram-negative bacteria using standard microbiological techniques, showing promising results compared to existing antibiotics .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of thiazole-piperazine derivatives highlighted their potential in preventing neuronal cell death in vitro. The study utilized various assays to assess cell viability and apoptosis markers, revealing that these compounds could mitigate oxidative stress-induced damage in neuronal cells .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities:

Key Observations :

- Piperazine Core : All compounds except the pyrazole-thiazole derivative incorporate a piperazine ring.

- Substituents : The target compound uniquely combines thiophene and 2-methylthiazole, whereas analogs feature trifluoromethylphenyl (Compound 21 ), dibenzothiazepine (), or pyrazole groups ().

- Salt Form : The dihydrochloride salt in the target compound and improves aqueous solubility compared to neutral analogs like Compound 21.

Physicochemical Properties

- Solubility : Dihydrochloride salts (target compound, ) exhibit higher water solubility than neutral compounds like Compound 21.

- Molecular Weight : The target compound (MW ~418) is intermediate in size compared to the larger dibenzothiazepine derivative (MW 544.53) and smaller pyrazole-thiazole analog (MW 281.20) .

Preparation Methods

Synthetic Routes and Methodologies

Thiazole-Piperazine Intermediate Synthesis

The 2-methylthiazole-piperazine intermediate is synthesized via Hantzsch thiazole cyclization or nucleophilic substitution .

Hantzsch Thiazole Formation

A thioamide derivative (e.g., 2-methyl-4-(piperazin-1-ylmethyl)thiazole) is prepared by reacting thiourea with α-halo ketones. For example, cyclizing N-(piperazin-1-ylmethyl)thioamide with bromoacetone in ethanol at 60–70°C yields the thiazole ring. The reaction is monitored via TLC, and the product is purified via recrystallization (ethyl acetate/cyclohexane).

Piperazine Alkylation

Piperazine is alkylated with 4-(chloromethyl)-2-methylthiazole in acetonitrile using potassium carbonate as a base. The reaction proceeds at 50°C for 12 hours, achieving >90% yield. Excess piperazine (1.2 equivalents) minimizes di-alkylation byproducts.

Thiophene Ethanol Moiety Preparation

1-(Thiophen-2-yl)ethanol is synthesized via ketone reduction or Grignard addition :

Reduction of 2-Acetylthiophene

2-Acetylthiophene is reduced using sodium borohydride (NaBH₄) in methanol at 0°C, yielding 1-(thiophen-2-yl)ethanol with >85% efficiency. Catalytic hydrogenation (H₂/Pd-C) in ethanol is an alternative, though slower.

Coupling and Salt Formation

The final assembly involves coupling the thiazole-piperazine intermediate with 1-(thiophen-2-yl)ethanol, followed by dihydrochloride salt formation.

Mitsunobu Reaction

The hydroxyl group of 1-(thiophen-2-yl)ethanol reacts with the piperazine nitrogen via a Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF. The reaction proceeds at room temperature for 24 hours, yielding the ether-linked product.

Dihydrochloride Salt Crystallization

The free base is treated with hydrochloric acid (2.2 equivalents) in ethanol at 0–5°C. The dihydrochloride salt precipitates and is recrystallized from ethanol/diethyl ether, achieving >99% purity. Excess HCl is avoided to prevent decomposition.

Reaction Optimization and Challenges

Regioselectivity in Thiazole Formation

The Hantzsch method predominantly forms the 2-methylthiazole regioisomer (>95%) due to the electronic effects of the methyl group. Impurities from 5-methylthiazole byproducts (<5%) are removed via column chromatography (silica gel, hexane/ethyl acetate).

Characterization and Analytical Data

Spectroscopic Confirmation

Q & A

Q. What in vitro models best predict the compound’s hepatotoxicity?

- Methodological Answer : Primary human hepatocytes or HepG2 cells assess metabolic stability (CYP450 activity). High-content screening (HCS) measures mitochondrial membrane potential and ROS generation. Compare results with known hepatotoxins (e.g., acetaminophen) using benchmark dose (BMD) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.